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molecular formula C8H8S B8468324 1-Thia-2,4,6,8-cyclononatetrene

1-Thia-2,4,6,8-cyclononatetrene

Cat. No. B8468324
M. Wt: 136.22 g/mol
InChI Key: KUUVQVSHGLHAKZ-UHFFFAOYSA-N
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Patent
US04933452

Procedure details

7-hydroxy-4-methyl coumarin; 4-phenyl phenol; 2',4',5',7'-tetrabromo fluorescein (C.I. 453802); Thionin; 2-mercapto benzothiozole; 4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone; and 2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
OC1C=C2C(C(C)=CC(=O)O2)=CC=1.C1(C2C=CC(O)=CC=2)C=CC=CC=1.[CH:27]1[CH:32]=[C:31]2C([O:35][C:36]3([C:49]4[C:44](=[C:45](Br)[C:46]([OH:51])=[C:47](Br)[CH:48]=4)OC4C3=CC(Br)=C(O)C=4Br)[C:30]2=[CH:29][CH:28]=1)=O.S1C=CC=CC=CC=C1>>[OH:51][C:46]1[CH:45]=[CH:44][C:49]([C:36]([C:30]2[CH:31]=[CH:32][CH:27]=[CH:28][CH:29]=2)=[O:35])=[CH:48][CH:47]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=CC=CC=C1
Step Five
Name
4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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